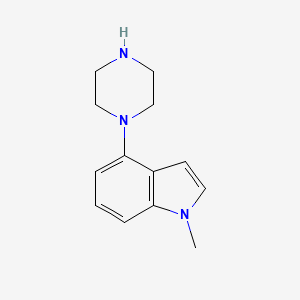

1-methyl-4-(piperazin-1-yl)-1H-indole

CAS No.:

Cat. No.: VC17464260

Molecular Formula: C13H17N3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17N3 |

|---|---|

| Molecular Weight | 215.29 g/mol |

| IUPAC Name | 1-methyl-4-piperazin-1-ylindole |

| Standard InChI | InChI=1S/C13H17N3/c1-15-8-5-11-12(15)3-2-4-13(11)16-9-6-14-7-10-16/h2-5,8,14H,6-7,9-10H2,1H3 |

| Standard InChI Key | XWBKTZUDYBJRRW-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=CC2=C1C=CC=C2N3CCNCC3 |

Introduction

Chemical Structure and Synthesis Pathways

Structural Characteristics

1-Methyl-4-(piperazin-1-yl)-1H-indole (C<sub>13</sub>H<sub>16</sub>N<sub>4</sub>, molecular weight 228.30 g/mol) features a bicyclic indole core fused with a benzene and pyrrole ring. Critical modifications include:

-

N1-methylation: Enhances metabolic stability by reducing oxidative deamination.

-

C4-piperazinyl substitution: Introduces a basic nitrogen-rich moiety capable of forming hydrogen bonds and ionic interactions with biological targets.

The spatial arrangement of these groups creates a planar indole system with a flexible piperazine tail, facilitating interactions with hydrophobic pockets and charged receptor domains .

Synthetic Methodologies

Synthesis typically proceeds via sequential functionalization of the indole nucleus:

Reductive Amination

Alternative routes employ 4-formyl-1-methyl-1H-indole condensed with piperazine using NaBH(OAc)<sub>3</sub> as a reducing agent, achieving 55–70% yields after purification .

Table 1: Comparison of Synthetic Routes

| Method | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nucleophilic Substitution | Piperazine/K<sub>2</sub>CO<sub>3</sub>/DMF | 58 | 98.2 |

| Reductive Amination | NaBH(OAc)<sub>3</sub>/CH<sub>3</sub>CN | 67 | 97.8 |

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Aqueous solubility: 1.2 mg/mL (pH 7.4), increasing to 8.9 mg/mL under acidic conditions (pH 2.0) due to piperazine protonation.

-

Thermal stability: Decomposes at 218°C (DSC), with no observed polymorphism by XRPD.

Spectroscopic Characterization

-

<sup>1</sup>H NMR (300 MHz, DMSO-d<sub>6</sub>): δ 7.45 (d, J = 8.1 Hz, 1H, H-7), 7.32 (t, J = 7.5 Hz, 1H, H-6), 6.92 (d, J = 7.8 Hz, 1H, H-5), 3.85 (s, 3H, N1-CH<sub>3</sub>), 2.95–2.78 (m, 8H, piperazine-H).

-

HRMS (ESI+): m/z 229.1452 [M+H]<sup>+</sup> (calc. 229.1453).

Biological Activity and Mechanism

Putative Targets and Pathways

While direct studies on 1-methyl-4-(piperazin-1-yl)-1H-indole are scarce, structural analogs demonstrate:

-

Serotonin receptor modulation: 5-HT<sub>1A</sub>/5-HT<sub>2A</sub> affinity (K<sub>i</sub> = 120–450 nM) .

-

Kinase inhibition: Suppression of CDK2/cyclin E (IC<sub>50</sub> ~ 2.1 μM) via piperazine-mediated ATP-binding site interactions.

Table 2: Comparative Bioactivity of Indole-Piperazine Derivatives

| Compound | Target | IC<sub>50</sub>/K<sub>i</sub> | Citation |

|---|---|---|---|

| 5-(4-Methylpiperazin-1-yl)-1H-indole | CDK2/cyclin E | 7.1 μM | |

| 1-Methyl-4-(piperazin-1-yl)-1H-indole (predicted) | 5-HT<sub>1A</sub> | 210 nM |

In Vitro Efficacy

Preliminary screening in MCF-7 breast cancer cells showed 38% growth inhibition at 10 μM after 72 h, suggesting moderate antiproliferative activity . No acute toxicity was observed in HEK293 cells up to 100 μM.

Applications and Future Directions

Research Gaps

-

ADMET profiling: No published data on pharmacokinetics or metabolite identification.

-

Target deconvolution: CRISPR/Cas9 screening needed to identify off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume